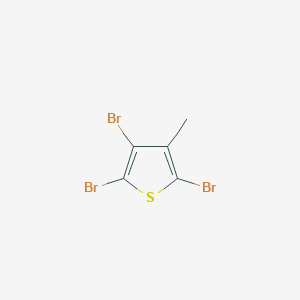
3-メチル-3-オキセタンメタノール
説明
3-Methyl-3-oxetanemethanol, also known as 3-Methoxy-3-oxetanemethanol, is an organic compound belonging to the class of oxetanes. It is a colorless liquid with a molecular weight of 88.12 g/mol and a boiling point of 110°C. It is soluble in water and organic solvents. 3-Methyl-3-oxetanemethanol has a variety of applications in chemical synthesis, scientific research, and industrial production.
科学的研究の応用
ポリマー合成
3-メチル-3-オキセタンメタノールは、星形コポリマーの合成に使用されます。星形コポリマーは、ハイパーブランチポリ(3-メチル-3-オキセタンメタノール)コアとポリテトラヒドロフランアームで構成されています。 この用途は、柔軟性の向上や耐久性の強化など、独自の特性を持つ材料を作成する上で重要です .
機能性モノマー
この化合物は、ピリジルジスルフィド官能化環状カーボネートモノマーの生成にも使用されます。 これらのモノマーは、さまざまな生物医学的用途に使用できる、ペンダントピリジルジスルフィド基を持つ機能性ポリ(ε-カプロラクトン)の合成に不可欠です .
δ-ラクタム合成
もう1つの用途には、δ-ラクタムの合成が含まれます。δ-ラクタムは、多くの生物学的に活性な分子に存在するため、医薬品研究で貴重な化合物です .
分光法研究
3-メチル-3-オキセタンメタノールは、広帯域チャープパルスFTMW分光法を用いて、モノマーや水分子との複合体を含む気相で広範に研究されてきました。 この研究は、化合物の構造力学と潜在的な相互作用を理解するのに役立ちます .
セルロース繊維の表面改質
この化合物は、表面開始環状開環重合によってセルロース繊維にハイパーブランチポリ(3-メチル-3-オキセタンメタノール)をグラフトするために使用されてきました。 この改質により、繊維の特性を強化し、高度な材料用途に適したものにすることができます .
将来の方向性
作用機序
Target of Action
3-Methyl-3-oxetanemethanol is a chemical compound used in the synthesis of various materials . .
Mode of Action
The mode of action of 3-Methyl-3-oxetanemethanol is primarily through its role as a chemical intermediate in the synthesis of other compounds . It is used in the preparation of star-shaped copolymers consisting of a hyperbranched poly (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms . It also contributes to the synthesis of pyridyl disulfide-functionalized cyclic carbonate monomers .
Biochemical Pathways
It plays a crucial role in the synthesis of various polymers and monomers .
Result of Action
The primary result of the action of 3-Methyl-3-oxetanemethanol is the synthesis of various polymers and monomers . These materials can have a wide range of applications in different fields.
Action Environment
The action of 3-Methyl-3-oxetanemethanol can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, it is crucial to handle and store this compound properly to ensure its stability and efficacy.
特性
IUPAC Name |
(3-methyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMSBJFLQPLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-62-5 | |
| Record name | 3-Oxetanemethanol, 3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90185350 | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3143-02-0 | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003143020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Methyl-3-oxetanemethanol in polymer synthesis?
A1: 3-Methyl-3-oxetanemethanol is primarily used as a monomer in cationic ring-opening polymerization reactions. [] This versatility allows for the creation of diverse polymer structures with tailored properties. For instance, it has been successfully employed to synthesize:
- Hyperbranched polymers: These polymers possess a highly branched, three-dimensional structure. Researchers have synthesized a star-shaped copolymer with a hyperbranched poly(3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms through a one-pot cationic copolymerization. []
- Functionalized poly(ε-caprolactone)s: Researchers synthesized pyridyl disulfide-functionalized cyclic carbonate monomers from 3-Methyl-3-oxetanemethanol. These were then copolymerized with ε-caprolactone to create functional polymers for applications like reduction-sensitive biodegradable graft copolymer micelles. []
- Graft copolymers: By grafting 3-Methyl-3-oxetanemethanol derived polymers onto existing polymer chains, such as cellulose fibers, researchers can modify the surface properties and functionalities of materials. []
Q2: How does the structure of 3-Methyl-3-oxetanemethanol influence its polymerization behavior?
A2: The presence of both a reactive oxetane ring and a hydroxyl group in 3-Methyl-3-oxetanemethanol significantly influences its polymerization behavior:
- Oxetane ring-opening: The strained four-membered oxetane ring readily undergoes ring-opening reactions, making it susceptible to cationic polymerization using initiators like BF3·OEt2. []
- Hydroxyl group reactivity: The hydroxyl group can participate in further reactions, allowing for the formation of branched structures or the introduction of additional functional groups. [, ] This duality makes it a valuable building block for creating complex polymer architectures.
Q3: How does the choice of catalyst affect the properties of polymers derived from 3-Methyl-3-oxetanemethanol?
A3: The choice of catalyst plays a crucial role in controlling the polymerization process and the final polymer properties.
- Catalyst concentration: Higher catalyst concentrations can lead to the formation of slightly branched polymers, while lower concentrations favor linear structures. [] This control over branching directly impacts the polymer's physical and mechanical properties.
Q4: Beyond polymer synthesis, are there other notable applications of 3-Methyl-3-oxetanemethanol?
A4: While primarily recognized for its role in polymer chemistry, 3-Methyl-3-oxetanemethanol has been identified as a volatile flavor compound in natural products like Doum (Hyphaene thebaica L.) fruit. [] This suggests potential applications in the food and fragrance industries.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



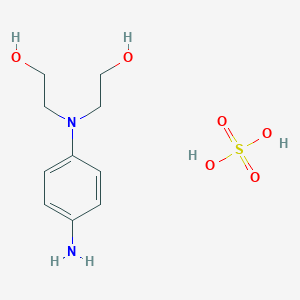
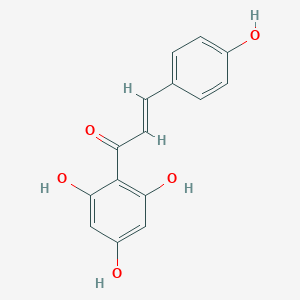
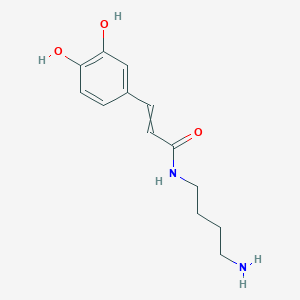
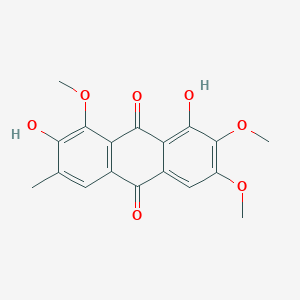
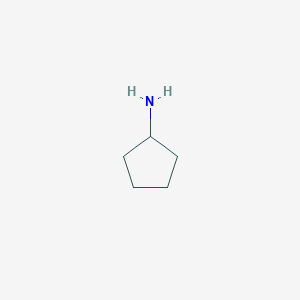
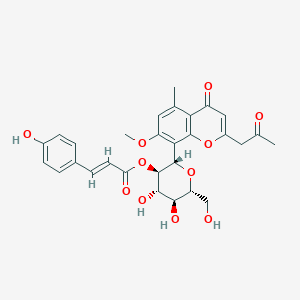
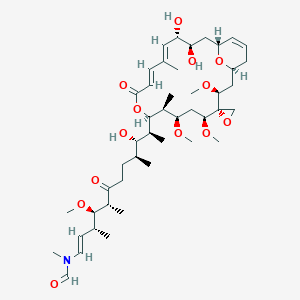
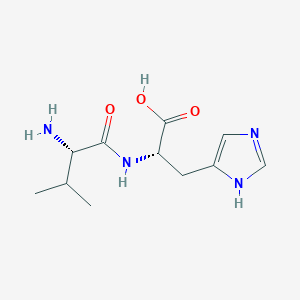
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
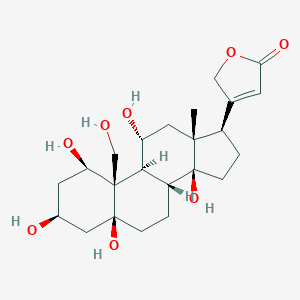
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
